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Compound of Interest

Methyl 1-cyclopentene-1-
Compound Name:
carboxylate

Cat. No.: B041561

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
1-cyclopentene-1-carboxylate, a valuable intermediate in organic synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties,
offering a critical resource for compound identification, purity assessment, and structural
elucidation in research and development settings.

Spectroscopic Data Summary

The structural features of Methyl 1-cyclopentene-1-carboxylate have been characterized
using *H NMR, 3C NMR, and FT-IR spectroscopy. The key quantitative data from these
analyses are summarized in the tables below for ease of reference and comparison.

Table 1: *H NMR Spectroscopic Data (CDCIs)

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
6.68 t 1H =C-H
3.71 S 3H -O-CHs
2.54 -2.47 m 4H =C-CHz2- and -CH2-C=
1.94-1.87 m 2H -CH2-CH2-CHa2-
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Abbreviations: s = singlet, t = triplet, m = multiplet

Table 2: *C NMR Spectroscopic Data (CDCls)

Chemical Shift (8) ppm Assignment

165.5 C=0

143.2 —C-H

136.8 C=C-COOCHs
51.0 -O-CHs

32.8 =C-CHa2-

30.2 -CH2-C=

225 -CH2-CH2-CH2-

Table 3: FT-IR Spectroscopic Data (Neat)

Wavenumber (cm—?) Intensity Assignment
2955 Strong C-H stretch (sp?)
2848 Medium C-H stretch (sp?)
1715 Strong C=0 stretch (ester)
1635 Medium C=C stretch

1437 Medium C-H bend

1235 Strong C-O stretch

1075 Strong C-O stretch

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the

NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of Methyl 1-cyclopentene-1-carboxylate is prepared by dissolving approximately
10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent, typically chloroform-d
(CDCIs), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

The NMR spectra are recorded on a spectrometer operating at a proton resonance frequency
of 300 MHz or higher. For *H NMR, the spectrum is typically acquired with a 90° pulse width, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For 13C NMR, a
proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, and a longer
relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat Methyl 1-cyclopentene-1-carboxylate is obtained using an FT-IR
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of
the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm~* by co-adding 16 or 32 scans at a
resolution of 4 cm~*. A background spectrum of the clean, empty ATR crystal is recorded prior
to the sample analysis and automatically subtracted from the sample spectrum to eliminate
contributions from atmospheric water and carbon dioxide.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
characterization of an organic compound like Methyl 1-cyclopentene-1-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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